6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a methoxyethoxy group and an aldehyde functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride.
Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products
Oxidation: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Scientific Research Applications
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethanol: A glycol ether with similar solvent properties.
2-(2-methoxyethoxy)ethanol: Another glycol ether used as a solvent and antifreeze agent.
2-(2-methoxyethoxy)acetic acid: A metabolite of 2-(2-methoxyethoxy)ethanol used as a biomarker for exposure.
Uniqueness
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a benzodioxole ring with a methoxyethoxy group and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-(2-methoxyethoxy)-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLRUZOTPPBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1C=O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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